![molecular formula C14H19NO2 B14381952 2-[(4-Methoxyanilino)methyl]cyclohexan-1-one CAS No. 89787-29-1](/img/structure/B14381952.png)
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one is an organic compound with the molecular formula C14H19NO2 It is characterized by a cyclohexanone core substituted with a methoxyaniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyanilino)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methoxyaniline in the presence of a suitable catalyst. One common method includes the use of an acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and cost-effective synthetic routes. For example, the use of inexpensive starting materials and reagents, along with readily attainable reaction conditions, can make the process more efficient .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyanilino)methyl]cyclohexan-1-one involves its interaction with specific molecular targets. The methoxyaniline group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclohexanone core can also interact with various enzymes and receptors, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyanilino)cyclohexanone: This compound has a similar structure but lacks the methylene bridge.
2-(4-Methoxyphenyl)-1-cyclohexanone: Another related compound with a different substitution pattern on the cyclohexanone ring.
Uniqueness
2-[(4-Methoxyanilino)methyl]cyclohexan-1-one is unique due to the presence of both the methoxyaniline group and the cyclohexanone core, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
89787-29-1 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-[(4-methoxyanilino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h6-9,11,15H,2-5,10H2,1H3 |
Clé InChI |
WKEXWJYFKAENDF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NCC2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



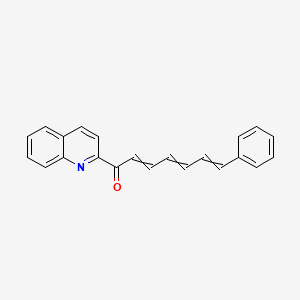
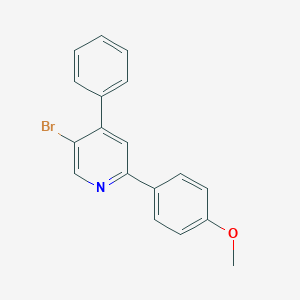
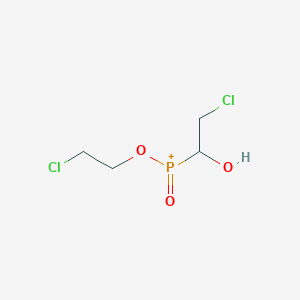
phosphanium bromide](/img/structure/B14381899.png)

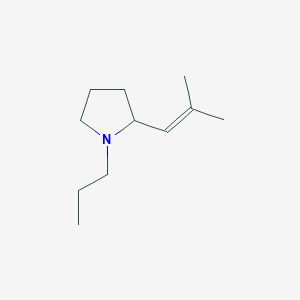


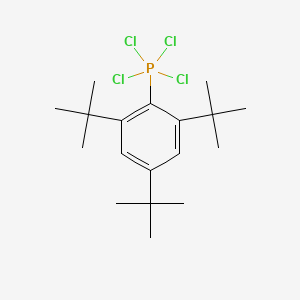
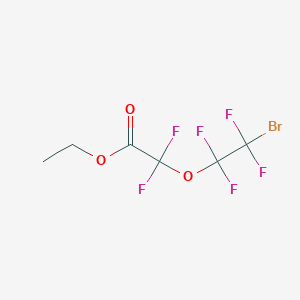
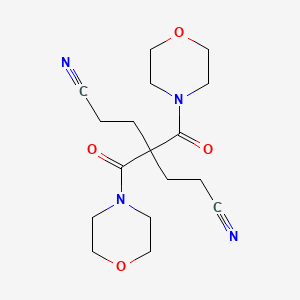
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)
